Cas no 200396-55-0 (5-ethoxy-1,2,3,4-tetrahydro-Isoquinoline)

5-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound featuring an ethoxy-substituted tetrahydroisoquinoline scaffold. This structure is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The ethoxy group enhances solubility and modulates electronic properties, making it valuable for structure-activity relationship studies. Its rigid tetracyclic framework allows for selective functionalization, enabling applications in the development of CNS-targeting agents, alkaloid derivatives, and other pharmacologically relevant compounds. The compound's stability and synthetic accessibility further support its utility in exploratory and process chemistry.
5-ethoxy-1,2,3,4-tetrahydro-Isoquinoline structure
200396-55-0 structure
Product Name:5-ethoxy-1,2,3,4-tetrahydro-Isoquinoline
CAS No:200396-55-0
MF:C11H15NO
MW:177.242902994156
CID:1108647
PubChem ID:15314191
Update Time:2025-08-02

5-ethoxy-1,2,3,4-tetrahydro-Isoquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-ethoxy-1,2,3,4-tetrahydro-Isoquinoline
    • DB-427855
    • SCHEMBL8185445
    • 5-ethoxy-1,2,3,4-tetrahydroisoquinoline
    • AWRQODHATCUSAP-UHFFFAOYSA-N
    • AKOS011662081
    • EN300-330719
    • 200396-55-0
    • Inchi: 1S/C11H15NO/c1-2-13-11-5-3-4-9-8-12-7-6-10(9)11/h3-5,12H,2,6-8H2,1H3
    • InChI Key: AWRQODHATCUSAP-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=CC2CNCCC=21

Computed Properties

  • Exact Mass: 177.115364102g/mol
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.3Ų

5-ethoxy-1,2,3,4-tetrahydro-Isoquinoline Pricemore >>

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Additional information on 5-ethoxy-1,2,3,4-tetrahydro-Isoquinoline

5-Ethoxy-1,2,3,4-Tetrahydro-Isoquinoline: A Comprehensive Overview

The compound with CAS No 200396-55-0, commonly referred to as 5-ethoxy-1,2,3,4-tetrahydro-isoquinoline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of isoquinolines, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and material science. The 5-ethoxy substituent adds unique properties to this molecule, making it a subject of interest for researchers exploring its potential in various industries.

Isoquinolines are structurally similar to quinolines but with a nitrogen atom in the iso position. The tetrahydro derivative of isoquinoline, as seen in 5-ethoxy-1,2,3,4-tetrahydro-isoquinoline, introduces saturation into the ring system, which can significantly alter its chemical reactivity and physical properties. The ethoxy group at the 5-position further modifies the molecule's electronic structure and enhances its solubility in organic solvents. These features make it an attractive candidate for use in pharmaceuticals and agrochemicals.

Recent studies have focused on the synthesis and characterization of 5-ethoxy-1,2,3,4-tetrahydro-isoquinoline using advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation. These methods have not only improved the yield but also provided deeper insights into the molecule's stereochemistry and stability. For instance, researchers have reported that the compound exhibits excellent thermal stability under mild conditions, making it suitable for large-scale production.

In terms of applications, 5-ethoxy-1,2,3,4-tetrahydro-isoquinoline has shown promise as a precursor for more complex heterocyclic compounds. Its ability to undergo various nucleophilic and electrophilic substitutions makes it a versatile building block in organic synthesis. For example, recent research has demonstrated its use in the construction of bioactive molecules with potential anti-inflammatory and anticancer properties.

The pharmacological evaluation of 5-ethoxy-1,2,3,4-tetrahydro-isoquinoline has revealed interesting bioactivity profiles. Preclinical studies indicate that this compound may possess antioxidant properties due to its ability to scavenge free radicals. Furthermore, its interaction with cellular receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

From an environmental standpoint, the compound's biodegradability and eco-toxicological effects have been studied extensively. Results indicate that 5-ethoxy-1,2,3,4-tetrahydro-isoquinoline exhibits low toxicity to aquatic organisms under standard testing conditions. This makes it a safer alternative compared to other isoquinoline derivatives that may pose environmental risks.

In conclusion, 5-ethoxy-1,2,3,4-tetrahydro-isoquinoline (CAS No 200396-55-0) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure and favorable properties make it an invaluable tool for researchers seeking innovative solutions in drug development and material science. As ongoing studies continue to uncover new applications and mechanisms of action for this compound

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